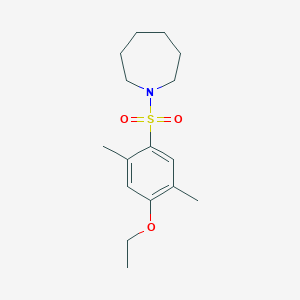

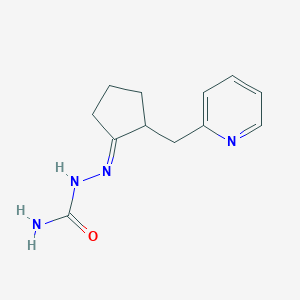

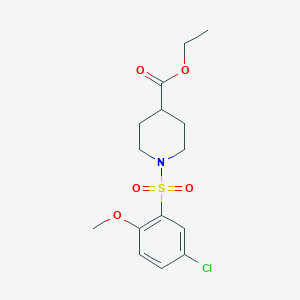

![molecular formula C6H4N2S2 B224991 Thieno[2,3-d]pyrimidine-4-thiol CAS No. 14080-55-8](/img/structure/B224991.png)

Thieno[2,3-d]pyrimidine-4-thiol

Overview

Description

Thieno[2,3-d]pyrimidine derivatives are important and widely represented in medicinal chemistry as they are structural analogs of purines . They hold a unique place between fused pyrimidine compounds and have various biological activities .

Synthesis Analysis

Thieno[2,3-d]pyrimidine derivatives can be prepared using different synthetic methods . For instance, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[2,3-d]pyrimidine-7-carbonitriles .Molecular Structure Analysis

The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine . They have become an attractive structural feature in the production of pharmaceutical drugs .Chemical Reactions Analysis

Thieno[3,4-d]pyrimidin-4(3H)-thione efficiently populates the long-lived and reactive triplet state, generating singlet oxygen with a quantum yield of about 80% independent of solvent .Scientific Research Applications

Pharmacological Potential

Thieno[2,3-d]pyrimidine-4-thiol and its derivatives have shown broad medical applications. Structurally similar to adenine found in DNA and RNA, these compounds are significant in drug discovery, exhibiting activities such as anticancer, anti-inflammatory, anti-microbial, and CNS protective agents. Their structure-activity relationship (SAR) and synthetic strategies are crucial in understanding their biological activities (Ali, Abdel‐Maksoud, & Oh, 2019).

Antimicrobial and Anti-Inflammatory Properties

Research indicates that thieno[2,3-d]pyrimidine derivatives can significantly enhance antibacterial, antifungal, and anti-inflammatory activities. This has led to the development of new series of thieno[2,3-d]pyrimidine heterocyclic compounds with remarkable antimicrobial and anti-inflammatory properties (Tolba, El‐Dean, Ahmed, & Hassanien, 2018).

Radioprotective and Antitumor Activities

Novel thieno[2,3-d]pyrimidine derivatives have demonstrated promising radioprotective and antitumor activities. These derivatives include amino acids and imidazothieno-pyrimidines, showcasing the potential of thieno[2,3-d]pyrimidine in cancer research (Alqasoumi, Ragab, Alafeefy, Galal, & Ghorab, 2009).

Synthesis and SAR Studies

The thieno[2,3-d]pyrimidine scaffold is a valuable building block in organic chemistry, particularly for pharmaceutical products. Current research emphasizes its significance in anti-cancer, anti-infectious, anti-convulsant, anti-diabetic, CNS, and osteoporosis drug discoveries. SAR studies and patents on thieno[2,3-d]pyrimidines are vital for understanding their therapeutic potential (Islam & Quadery, 2021).

Chemical Synthesis Advancements

Recent advancements in the synthesis of thieno[2,3-d]pyrimidine compounds have focused on tandem cyclization. This approach aims to shorten reaction time, enhance yields, and reduce costs, making thieno[2,3-d]pyrimidine more accessible for research and development (Xiaohua Sun, Chuan-ce Sun, Feng, & Kang, 2020).

Anticancer Agents and Kinase Inhibitors

Thieno[2,3-d]pyrimidine derivatives are explored for their inhibitory activities towards various protein kinase enzymes. They show significant anticancer significance, underlining the crucial role of thieno[2,3-d]pyrimidines in cancer therapy (Elrazaz, Serya, Ismail, Ella, & Abouzid, 2015).

Antimicrobial Activity of Annulated Derivatives

Annulated thienopyrimidine derivatives have been studied for their broad biological activities, including antimicrobial actions. The structure-activity relationship reveals that antimicrobial activity largely depends on the nature of specific substituents (Sirakanyan, Geronikaki, Spinelli, Hakobyan, Kartsev, Petrou, & Hovakimyan, 2018).

Mechanism of Action

Target of Action

Thieno[2,3-d]pyrimidine-4-thiol derivatives have been found to target various enzymes, including protein kinases (PKs) . PKs play a crucial role in cell proliferation and differentiation, and mutations in PKs can lead to oncogenesis . This compound derivatives have also been found to inhibit PI3K isomers PI3Kα, β, and γ .

Mode of Action

This compound interacts with its targets, primarily through the inhibition of the enzymes. This inhibition disrupts the normal functioning of these enzymes, leading to changes in cellular processes . For instance, the inhibition of PKs can disrupt cellular communication, which is critical for cancer progression .

Biochemical Pathways

This compound affects several biochemical pathways. The inhibition of PKs disrupts several signal transduction pathways, which can lead to metastasis and drug resistance . Additionally, the compound has been found to inhibit de novo purine biosynthesis at 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) and glycinamide ribonucleotide formyltransferase (GARFTase) .

Pharmacokinetics

The compound’s structural and isoelectronic characteristics are similar to those of purine, which suggests it may have similar adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

This compound has been found to exhibit significant anticancer activity. It efficiently populates the long-lived and reactive triplet state, generating singlet oxygen with a quantum yield of about 80% . This leads to high photodynamic efficacy against monolayer melanoma cells and cervical cancer cells .

Action Environment

The action of this compound is influenced by environmental factors. For instance, it exhibits high photodynamic efficacy against cancer cells both under normoxic and hypoxic conditions . This suggests that the compound’s action, efficacy, and stability can be influenced by the oxygen levels in the environment.

Safety and Hazards

Future Directions

Thienopyrimidine scaffold is one of the most frequently used chemical scaffolds in drug development . The experimental and computational results demonstrate that thieno[3,4-d]pyrimidine-4(1H)-thione stands out as the most promising thiopyrimidine photosensitizer developed to this date . This paves the way for further development of photosensitizers based on the thionation of thieno[3,4-d]pyrimidine derivatives .

properties

IUPAC Name |

3H-thieno[2,3-d]pyrimidine-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2S2/c9-5-4-1-2-10-6(4)8-3-7-5/h1-3H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJRCQIKVDNTHCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1C(=S)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50367150 | |

| Record name | Thieno[2,3-d]pyrimidine-4-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50367150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14080-55-8 | |

| Record name | Thieno[2,3-d]pyrimidine-4-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50367150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | thieno[2,3-d]pyrimidine-4-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

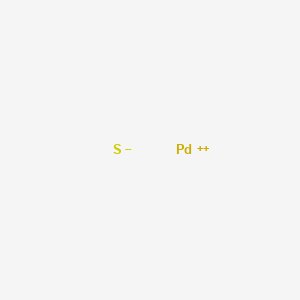

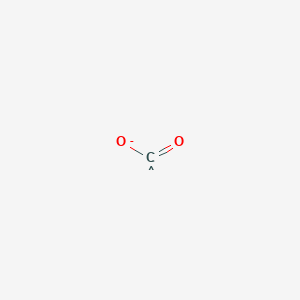

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

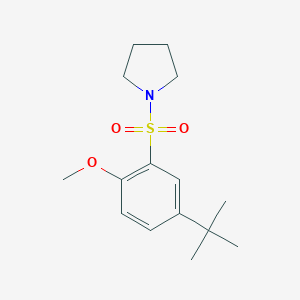

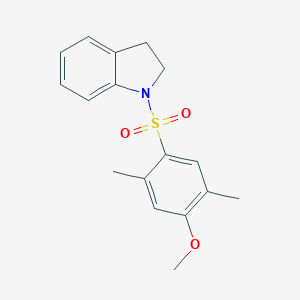

![1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B224995.png)

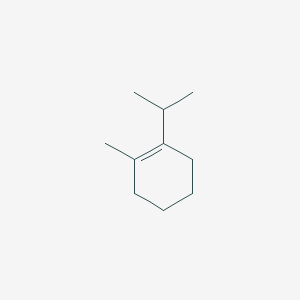

![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B224999.png)